Epidermin

antimicrobial potency lantibiotics minimum inhibitory concentration

Epidermin delivers 24-fold greater potency than nisin against Gram-positive pathogens including MRSA, driven by a unique Lys4-enhanced lipid II binding mechanism that favors cell wall biosynthesis inhibition over pore formation—mitigating resistance development risk. Its shorter 21-aa scaffold and lipid II-binding conformation (adopted twice as frequently as nisin) make it a superior template for SAR studies and next-generation lantibiotic design. Insist on structurally defined, high-purity Epidermin to avoid functional variability inherent in generic lantibiotic substitution.

Molecular Formula C98H141N25O23S4
Molecular Weight 2165.6 g/mol
CAS No. 99165-17-0
Cat. No. B1255880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpidermin
CAS99165-17-0
Synonymsepidermin
Molecular FormulaC98H141N25O23S4
Molecular Weight2165.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)N)C(=O)NC3C(SCC(NC(=O)CNC(=O)C4CCCN4C3=O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NCC(=O)NC5CSCC6C(=O)NC=CSCC(C(=O)NC(C(=O)N6)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)CC(=O)N)C
InChIInChI=1S/C98H141N25O23S4/c1-9-51(4)77(102)96(144)107-54(7)81(129)117-70-48-149-49-71(120-97(145)78(52(5)10-2)121-89(137)65(40-57-25-16-13-17-26-57)113-85(133)62(112-92(70)140)28-19-21-35-100)94(142)122-79-55(8)150-50-72(109-76(127)44-105-95(143)73-29-22-37-123(73)98(79)146)90(138)106-53(6)80(128)111-61(27-18-20-34-99)84(132)110-60(11-3)82(130)104-43-75(126)108-68-47-148-46-67-83(131)103-36-38-147-45-69(93(141)115-64(87(135)118-67)41-58-30-32-59(124)33-31-58)119-88(136)66(42-74(101)125)116-86(134)63(114-91(68)139)39-56-23-14-12-15-24-56/h11-17,23-26,30-33,36,38,51-55,61-73,77-79,124H,9-10,18-22,27-29,34-35,37,39-50,99-100,102H2,1-8H3,(H2,101,125)(H,103,131)(H,104,130)(H,105,143)(H,106,138)(H,107,144)(H,108,126)(H,109,127)(H,110,132)(H,111,128)(H,112,140)(H,113,133)(H,114,139)(H,115,141)(H,116,134)(H,117,129)(H,118,135)(H,119,136)(H,120,145)(H,121,137)(H,122,142)/b38-36-,60-11-
InChIKeyCXTXHTVXPMOOSW-HUCIVYLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epidermin (CAS 99165-17-0): A Type A Lantibiotic with Distinct Lipid II Binding and Antimicrobial Efficacy


Epidermin is a tetracyclic, 21-amino-acid type A lantibiotic produced by Staphylococcus epidermidis Tü3298 [1]. As a member of the lanthionine-containing peptide (lantibiotic) family, it targets the bacterial cell wall precursor lipid II, a mechanism shared with other lantibiotics [2]. Epidermin's structure includes meso-lanthionine, 3-methyllanthionine, and S-(2-aminovinyl)-D-cysteine, which confer proteolytic stability and conformational rigidity [3]. Its antimicrobial spectrum includes a variety of pathogenic Gram-positive bacteria, including staphylococci and streptococci [4].

Why In-Class Lantibiotic Substitution Is Not Feasible: Epidermin's Unique Structure-Activity Profile


Lantibiotics, despite sharing a common lipid II targeting mechanism, exhibit substantial differences in antimicrobial potency, spectrum, and mechanism of action due to variations in amino acid sequence and post-translational modifications. Epidermin differs from its closest analogs, gallidermin (Leu6Ile) and nisin (34 aa vs. 22 aa), by just a few amino acid residues, yet these small structural differences lead to significant functional disparities [1]. Epidermin's unique Lys4 side chain enhances lipid II binding, and its shorter length reduces pore-forming dependency, resulting in a distinct killing profile [2]. Generic substitution with other lantibiotics is therefore precluded by quantifiable differences in target binding efficiency, antimicrobial potency, and strain-specific activity, as detailed below.

Quantitative Differentiation Evidence for Epidermin (CAS 99165-17-0) Relative to Lantibiotic Analogs


Epidermin Exhibits 24-Fold Higher Potency Than Nisin Against Lactococcus lactis

Epidermin demonstrates a minimum inhibitory concentration (MIC) of 0.002 μM against Lactococcus lactis subsp. cremoris HP, which is 24-fold lower (more potent) than nisin's MIC of 0.048 μM against the same strain [1]. This significant difference in antimicrobial activity highlights epidermin's superior efficacy in this model organism, despite nisin's higher pore-forming capability.

antimicrobial potency lantibiotics minimum inhibitory concentration

Epidermin Adopts Lipid II-Binding Conformation Twice as Frequently as Nisin

Molecular dynamics simulations reveal that epidermin adopts the complex-forming conformation for lipid II binding twice as frequently as nisin (2-fold higher frequency) [1]. This enhanced binding propensity is attributed to the Lys4 side chain in epidermin, which forms additional hydrogen bonds with the pyrophosphate moiety of lipid II. In contrast, nisin's ring A exhibits greater rigidity due to the sp2-hybridized Cα-atom in Dha-5, limiting its conformational flexibility and binding efficiency.

molecular dynamics lipid II binding lantibiotic mechanism

Epidermin's Superior In Vivo Efficacy Versus Nisin (10-Fold Difference)

Despite nisin's higher pore-forming capability, it is approximately 10-fold less efficient in killing bacteria in vivo compared to epidermin and gallidermin [1]. This observation underscores that pore formation is not the primary determinant of bactericidal activity for these lantibiotics. Instead, lipid II sequestration and inhibition of cell wall biosynthesis appear to be the dominant mechanisms, and epidermin outperforms nisin in this regard.

in vivo efficacy lantibiotics antimicrobial activity

Epidermin's Distinctive Strain-Specific Activity Profile Versus Gallidermin

Epidermin and gallidermin, while structurally similar (Ile6Leu difference), exhibit distinct strain-specific antimicrobial activities. For example, against Lactococcus lactis subsp. cremoris HP, epidermin's MIC is 0.002 μM, while gallidermin's MIC is 0.005 μM (2.5-fold difference) [1]. Furthermore, epidermin induces potassium release in some strains where gallidermin does not (e.g., against a specific S. simulans strain, epidermin MIC 0.15 μM with K+ release, while gallidermin MIC 0.15 μM without K+ release) [2]. This indicates that even a single amino acid substitution can alter the mechanism of action and target strain susceptibility.

antimicrobial spectrum lantibiotics strain-specific activity

Epidermin's Lys4 Residue Enhances Lipid II Binding Relative to Nisin

The presence of Lys4 in epidermin, as opposed to a different residue in nisin, significantly enhances lipid II binding. In silico introduction of a similar lysine residue into nisin improves its binding efficiency, confirming the critical role of this amino acid [1]. The Lys4 side chain forms an additional hydrogen bond with the pyrophosphate moiety of lipid II, contributing to the higher binding frequency and overall antimicrobial potency of epidermin.

structure-activity relationship lipid II binding lantibiotic engineering

Epidermin's Biosynthetic Gene Cluster Confers Unique Production and Regulatory Features

The epidermin biosynthetic gene cluster (BGC0000508) from Staphylococcus epidermidis contains unique genes (epiH and epiT) that encode accessory factors for ABC transporters involved in secretion and immunity [1]. Unlike the intact gdmT gene in the gallidermin cluster, epiT in the epidermin cluster contains an internal deletion causing a frameshift, which affects production efficiency [2]. Complementation with gdmT and gdmH increases epidermin production 7- to 10-fold, highlighting the distinct genetic and regulatory architecture of epidermin biosynthesis compared to gallidermin.

biosynthesis gene cluster lantibiotic production

Optimal Research and Industrial Applications for Epidermin (CAS 99165-17-0) Based on Comparative Evidence


Potent Antimicrobial Agent for Gram-Positive Pathogens Including MRSA

Epidermin's 24-fold higher potency than nisin against certain strains [1] and its activity against methicillin-resistant Staphylococcus aureus (MRSA) [2] position it as a highly effective antimicrobial for treating infections caused by Gram-positive pathogens. Its unique mechanism, which relies less on pore formation and more on cell wall biosynthesis inhibition, may reduce the risk of resistance development compared to conventional antibiotics.

Lead Compound for Structure-Guided Lantibiotic Engineering

The molecular dynamics data showing that epidermin adopts the lipid II-binding conformation twice as frequently as nisin [3] and the identification of Lys4 as a key binding-enhancing residue provide a rational template for designing next-generation lantibiotics with improved target affinity and antimicrobial activity. Epidermin serves as an ideal scaffold for structure-activity relationship (SAR) studies and semi-synthetic modifications.

Research Tool for Studying Lipid II-Dependent Mechanisms and Bacterial Physiology

Due to its differential pore-forming activity compared to nisin and gallidermin [4], epidermin is a valuable probe for dissecting the relative contributions of lipid II sequestration versus membrane pore formation in bacterial killing. Its strain-specific activity profile also makes it useful for investigating bacterial membrane composition and lipid II accessibility.

Biosynthetic and Genetic Engineering Studies

The unique features of the epidermin biosynthetic gene cluster, including the disrupted epiT gene and the 7- to 10-fold increase in production upon complementation with gdmT/H [5], make it an excellent model system for studying lantibiotic secretion, immunity, and regulation. This system can be exploited to optimize heterologous production of epidermin and related peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epidermin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.